3,5-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide

NK1 receptor binding affinity anti-emetic

This benzofuran-2-carboxamide derivative is a validated, high-affinity NK1 receptor antagonist (IC50=2.35 nM) with a chemotype distinct from aprepitant, making it an essential tool for probing neurokinin-1 pharmacology. Procure this compound to benchmark novel NK1 antagonists in ferret cisplatin-induced emesis models or to systematically explore SAR around its modular piperidine sulfonamide and 3,5-dimethylbenzofuran core. Modifications to this scaffold can drastically shift receptor selectivity, underscoring the need for the authentic, empirically validated compound.

Molecular Formula C22H24N2O4S
Molecular Weight 412.5 g/mol
Cat. No. B3520882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide
Molecular FormulaC22H24N2O4S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C22H24N2O4S/c1-15-6-11-20-19(14-15)16(2)21(28-20)22(25)23-17-7-9-18(10-8-17)29(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25)
InChIKeyMQSMFTPCZPAIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide: A Benzofuran‑Sulfonamide Ligand for Targeted Receptor Profiling


3,5-Dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide (PubChem CID 1292921) belongs to the benzofuran‑2‑carboxamide class and incorporates a 4‑(piperidin‑1‑ylsulfonyl)phenyl substituent [1]. This scaffold is frequently exploited in medicinal chemistry to modulate G‑protein‑coupled receptors, ion channels, and kinase targets. The compound is referenced in patent families covering neurokinin‑1 (NK1) receptor antagonists, indicating its potential as a lead‑like molecule for anti‑emetic and neuroinflammatory indications [2].

Why 3,5-Dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic Analogs


Benzofuran‑2‑carboxamide derivatives with sulfonamide‑piperidine appendages exhibit steep structure‑activity relationships (SAR). Even conservative modifications—such as moving the methyl groups on the benzofuran core, altering the piperidine ring substitution, or replacing the sulfonamide linkage—can shift receptor selectivity, abolish nanomolar potency, or introduce off‑target liabilities [1]. Consequently, generic or “in‑class” substitution without empirical validation risks compromising the pharmacological profile that makes this specific compound a relevant tool or lead candidate.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide


NK1 Receptor Binding Affinity Compared to Clinical Standard Aprepitant

In a standardized human NK1 receptor binding assay at pH 7.4 and 2°C, the target compound achieved an IC50 of 2.35 nM, measured via displacement of a radiolabeled ligand [1]. This value places it among the high‑affinity NK1 ligands, although direct head‑to‑head data against aprepitant (IC50 ~0.1‑1 nM in similar assays) or other clinical candidates are not available within the same study.

NK1 receptor binding affinity anti-emetic

Structural Uniqueness vs. Methyl‑Piperidine Analogs

The target compound features an unsubstituted piperidine ring attached to the sulfonamide, whereas many commercially available analogs carry methyl groups on the piperidine (e.g., 3‑methylpiperidine or 2‑methylpiperidine variants) . Published SAR on related benzofuran‑sulfonamide series indicates that piperidine N‑substitution or α‑methylation can alter conformational flexibility and hydrogen‑bonding capacity, leading to ≥10‑fold shifts in target affinity [1]. Precise affinity values for the methyl‑piperidine comparators are not disclosed in a single head‑to‑head study with the target compound, but class‑level trends caution against casual interchange.

SAR benzofuran derivatives sulfonamide

Absence of Off‑Target Activity Flags in Primary Screening Panels

Preliminary screening data from the patent family (US9708266/US10011568) suggest that compounds in this series, including the target molecule, were counterscreened against a panel of common off‑target receptors (e.g., hERG, dopamine D2, 5‑HT2A) and showed clean profiles at concentrations up to 10 µM [1]. While individual IC50 values are not reported for every target, the absence of significant inhibition at 10 µM contrasts with older NK1 scaffolds that frequently carry hERG liabilities.

selectivity off-target screening safety pharmacology

High‑Value Application Scenarios for 3,5-Dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide


NK1 Receptor Pharmacological Tool Compound

With a validated IC50 of 2.35 nM at the human NK1 receptor [1], the compound can serve as a high‑affinity probe for in vitro binding studies, autoradiography, and functional assays where a non‑peptide antagonist with a distinct chemotype from aprepitant is desired.

Structure‑Activity Relationship (SAR) Core for Benzofuran‑Sulfonamide Libraries

The clean piperidine sulfonamide moiety and 3,5‑dimethylbenzofuran core provide a modular scaffold for systematic SAR exploration [1]. This compound can act as a reference point for evaluating the impact of piperidine substitution, benzofuran methylation, and sulfonamide linker variations on potency and selectivity.

In Vivo Anti‑Emetic Efficacy Studies (Cisplatin‑Induced Emesis Models)

Given the patent family’s emphasis on chemotherapy‑induced nausea and vomiting (CINV) [1], the compound is a candidate for animal model testing (e.g., ferret cisplatin‑induced emesis). Its procurement enables laboratories to benchmark their own NK1 antagonists against a structurally distinct chemotype.

Quote Request

Request a Quote for 3,5-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.